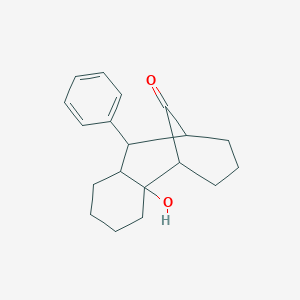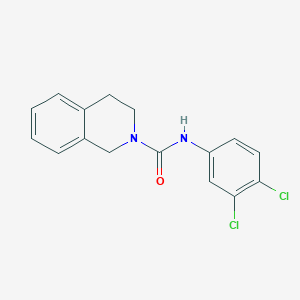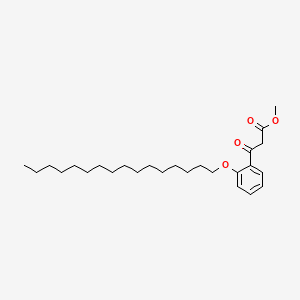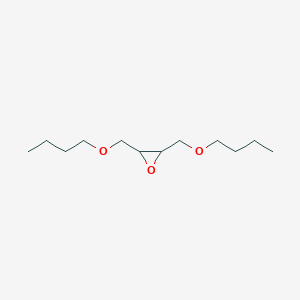
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one is a complex organic compound with the molecular formula C19H24O2 and a molecular weight of 284.402 g/mol . This compound is characterized by its unique tricyclic structure, which includes a hydroxyl group and a phenyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one typically involves the dehydration of 2-hydroxy-8-R-tricyclo(7.3.1.0(2,7))tridecan-13-ones (where R can be H, Me, or Ph) using various reagents . The dehydration process results in the formation of tricyclo(7.3.1.0(2,7))tridecen-13-ones with different positions of the double bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. detailed studies on its exact mechanism of action are still ongoing .
相似化合物的比较
Similar Compounds
2-Hydroxy-tricyclo(7.3.1.0(2,7))tridecan-13-one: Similar structure but lacks the phenyl group.
8-Phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one: Similar structure but lacks the hydroxyl group.
属性
CAS 编号 |
22575-81-1 |
|---|---|
分子式 |
C19H24O2 |
分子量 |
284.4 g/mol |
IUPAC 名称 |
2-hydroxy-8-phenyltricyclo[7.3.1.02,7]tridecan-13-one |
InChI |
InChI=1S/C19H24O2/c20-18-14-9-6-11-16(18)19(21)12-5-4-10-15(19)17(14)13-7-2-1-3-8-13/h1-3,7-8,14-17,21H,4-6,9-12H2 |
InChI 键 |
HRLRAZZTFFAGBS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C(C1)C(C3CCCC2C3=O)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11963235.png)




![(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11963261.png)
![(5Z)-3-(2-ethylhexyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963267.png)
![1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine](/img/structure/B11963274.png)
![3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid](/img/structure/B11963278.png)
![4-Methyl-N-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11963285.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963295.png)
